1H-Indole-5-sulfonamide, N,N-dimethyl-3-(5,7-dimethyl-6-oxo-1,3-diazatricyclo(3.3.1.1(sup 3,7))dec-2-yl)-

Description

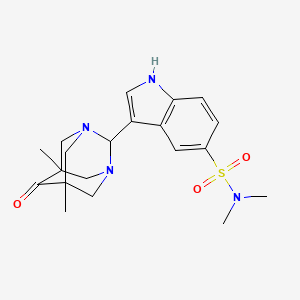

The compound 1H-Indole-5-sulfonamide, N,N-dimethyl-3-(5,7-dimethyl-6-oxo-1,3-diazatricyclo(3.3.1.1³,⁷)dec-2-yl)- (hereafter referred to as Compound A) is a heterocyclic sulfonamide derivative with the molecular formula C₂₀H₂₆N₄O₃S and a molecular weight of 402.56 g/mol . Its structure features a 1H-indole core substituted at position 5 with a sulfonamide group (N,N-dimethyl) and at position 3 with a complex diazatricyclo system (5,7-dimethyl-6-oxo-1,3-diazatricyclo(3.3.1.1³,⁷)dec-2-yl). Acute toxicity studies in mice report a lowest lethal dose (LDLo) of 3500 mg/kg , suggesting moderate toxicity.

Properties

IUPAC Name |

3-(5,7-dimethyl-6-oxo-1,3-diazatricyclo[3.3.1.13,7]decan-2-yl)-N,N-dimethyl-1H-indole-5-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N4O3S/c1-19-9-23-11-20(2,18(19)25)12-24(10-19)17(23)15-8-21-16-6-5-13(7-14(15)16)28(26,27)22(3)4/h5-8,17,21H,9-12H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYOKJKFCCVPLFB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CN3CC(C1=O)(CN(C2)C3C4=CNC5=C4C=C(C=C5)S(=O)(=O)N(C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30158987 | |

| Record name | 1H-Indole-5-sulfonamide, N,N-dimethyl-3-(5,7-dimethyl-6-oxo-1,3-diazatricyclo(3.3.1.1(sup 3,7))dec-2-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30158987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

402.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134828-33-4 | |

| Record name | 1H-Indole-5-sulfonamide, N,N-dimethyl-3-(5,7-dimethyl-6-oxo-1,3-diazatricyclo(3.3.1.1(sup 3,7))dec-2-yl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134828334 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Indole-5-sulfonamide, N,N-dimethyl-3-(5,7-dimethyl-6-oxo-1,3-diazatricyclo(3.3.1.1(sup 3,7))dec-2-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30158987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 1H-Indole-5-sulfonamide, N,N-dimethyl-3-(5,7-dimethyl-6-oxo-1,3-diazatricyclo(3.3.1.1(sup 3,7))dec-2-yl)- involves multiple steps, starting with the formation of the indole core. One common method for synthesizing indole derivatives is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . . Industrial production methods may involve optimizing these reactions for higher yields and purity.

Chemical Reactions Analysis

1H-Indole-5-sulfonamide, N,N-dimethyl-3-(5,7-dimethyl-6-oxo-1,3-diazatricyclo(3.3.1.1(sup 3,7))dec-2-yl)- undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like methanol or dichloromethane, and controlled temperatures . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Overview

1H-Indole-5-sulfonamide, N,N-dimethyl-3-(5,7-dimethyl-6-oxo-1,3-diazatricyclo(3.3.1.1(sup 3,7))dec-2-yl)- is a complex organic compound recognized for its diverse biological activities and potential therapeutic applications. Its structure allows it to interact with various biological targets, making it a significant candidate in drug development.

Anticancer Activity

Indole derivatives, including this compound, have shown promising results in cancer research. Specifically, indoline-5-sulfonamides have demonstrated moderate antiproliferative effects against various cancer cell lines. For instance, studies indicate that certain indoline derivatives inhibit tumor-associated carbonic anhydrases (CAs), such as CA IX and CA XII, which are implicated in cancer progression and metastasis .

Key Findings:

- Compound 4f , an indoline derivative, exhibited hypoxic selectivity and suppressed MCF7 breast cancer cell growth at an IC50 of 12.9 µM .

- Indole-based sulfonamides have been effective in reversing chemoresistance to doxorubicin in cancer cells overexpressing P-glycoprotein .

Antiviral and Antimicrobial Properties

Research indicates that indole derivatives possess antiviral and antimicrobial activities. The unique structural features of 1H-Indole-5-sulfonamide enable it to act against various pathogens by inhibiting essential biological processes within these organisms.

Applications:

- Potential use in the treatment of viral infections.

- Efficacy against bacterial strains due to its ability to disrupt microbial metabolism.

Drug Development

The compound's biological activities make it a candidate for drug development aimed at treating infectious diseases and cancer. Its mechanism of action involves binding to specific molecular targets, modulating their activity to achieve therapeutic effects.

Drug Development Insights:

- Structure-based drug design approaches have been employed to enhance the efficacy of indole sulfonamides as inhibitors of carbonic anhydrases in pathogenic bacteria such as Mycobacterium tuberculosis and fungi like Candida albicans .

Case Studies

Mechanism of Action

The mechanism of action of 1H-Indole-5-sulfonamide, N,N-dimethyl-3-(5,7-dimethyl-6-oxo-1,3-diazatricyclo(3.3.1.1(sup 3,7))dec-2-yl)- involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to therapeutic effects . For example, it may inhibit the activity of certain enzymes involved in viral replication or cancer cell proliferation . The exact molecular targets and pathways depend on the specific biological context and the compound’s structure.

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

Key structural analogs of Compound A differ in substituents on the sulfonamide group or the diazatricyclo moiety. A summary is provided in Table 1 .

Table 1: Structural and Physicochemical Comparison

Toxicity and Bioactivity

Functional Implications of Structural Differences

- Sulfonamide substituents: N,N-dimethyl vs.

- Diazatricyclo modifications : The 5,7-dimethyl-6-oxo moiety in Compound A may confer rigidity and shape complementarity compared to phosphoryl ester analogs, which introduce flexible, polar groups .

Biological Activity

1H-Indole-5-sulfonamide, N,N-dimethyl-3-(5,7-dimethyl-6-oxo-1,3-diazatricyclo(3.3.1.1(sup 3,7))dec-2-yl)- is a member of the indole family known for its diverse biological activities. This compound has garnered attention due to its potential therapeutic applications in various fields, including oncology and infectious diseases.

Chemical Structure and Properties

The molecular formula of the compound is , characterized by a sulfonamide group attached to an indole ring. The unique structural features enhance its solubility and reactivity, making it a valuable candidate for drug development.

1. Enzyme Inhibition

Research indicates that this compound acts as an effective inhibitor of carbonic anhydrases (CAs), which are enzymes involved in physiological processes such as respiration and acid-base balance. The compound exhibits significant inhibition at low nanomolar concentrations against several isoforms of CAs, including those from pathogenic sources like Mycobacterium tuberculosis .

2. Anticancer Activity

The compound has shown promising results in inhibiting cancer cell proliferation. In vitro studies have demonstrated that it can suppress the growth of various cancer cell lines, including breast cancer (MCF7) cells under both normoxic and hypoxic conditions. The IC50 values suggest a moderate antiproliferative effect, with some derivatives exhibiting enhanced activity compared to standard treatments .

The mechanism underlying the biological activity of this compound involves its binding to specific molecular targets, particularly carbonic anhydrases. The sulfonamide moiety interacts with the active site of these enzymes, leading to inhibition of their catalytic function. This interaction is crucial for the therapeutic efficacy observed in various assays.

Case Study: Antitumor Activity

A study focused on the antiproliferative effects of various indole derivatives found that modifications in the structure significantly influenced their efficacy against cancer cells. The indole derivatives demonstrated varying degrees of inhibition against tumor-associated CAs, highlighting the importance of structural optimization in drug design .

Case Study: Antimicrobial Potential

Another research effort evaluated the antimicrobial properties of related sulfonamide compounds, revealing that many exhibited significant antibacterial activity against a range of pathogens. This suggests that compounds like 1H-Indole-5-sulfonamide may also possess similar antimicrobial properties due to their structural characteristics .

Q & A

Q. What are the standard synthetic routes for preparing derivatives of 1H-indole-5-sulfonamide, and how do reaction conditions influence yields?

Answer: A common method involves refluxing intermediates like 3-formyl-1H-indole-2-carboxylic acid with aminothiazolones in acetic acid, followed by purification via recrystallization (e.g., DMF/acetic acid mixtures). Key parameters include:

- Reaction time : 3–5 hours for optimal cyclization .

- Purification : Sequential washing with acetic acid, water, ethanol, and diethyl ether to remove unreacted starting materials .

- Catalysts : Sodium acetate as a base to facilitate condensation reactions .

Example Workflow:

| Step | Reagents/Conditions | Purpose | Yield Range |

|---|---|---|---|

| 1 | 3-formyl-1H-indole-2-carboxylic acid + aminothiazolone | Core condensation | 60–75% |

| 2 | Acetic acid reflux (3–5 h) | Cyclization | N/A |

| 3 | Recrystallization (DMF/AcOH) | Purification | 85–90% purity |

Q. How are physicochemical properties (e.g., density) determined for this compound, and what instrumentation is required?

Answer:

- Density : Measured via pycnometry or computational tools like COSMO-RS, with experimental validation using calibrated glassware. Reported density is ~1.256 g/cm³ .

- Thermal stability : Differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA) to assess decomposition points.

Advanced Research Questions

Q. How can structural contradictions in NMR data (e.g., unexpected splitting patterns) be resolved for this compound?

Answer:

- Hypothesis-driven analysis : Compare experimental - and -NMR data with DFT-calculated chemical shifts. For example, indole NH protons typically appear as broad singlets (~δ 13.05 ppm) but may split due to hydrogen bonding or tautomerism .

- Dynamic effects : Variable-temperature NMR to identify conformational exchange broadening .

Case Study :

In compound 5-Chloro-3-[(3,5-dimethylphenyl)sulfonyl]-N-phenethyl-1H-indole-2-carboxamide , the NH proton at δ 13.05 ppm disappears upon DO treatment, confirming exchangeable protons .

Q. What computational strategies are effective for optimizing reaction pathways involving this compound’s tricyclic core?

Answer:

- AI-driven process simulation : Use COMSOL Multiphysics with kinetic parameters derived from density functional theory (DFT). For example, simulate activation energies for cyclization steps under varying temperatures .

- Machine learning (ML) : Train models on existing reaction datasets to predict optimal solvents (e.g., DMF vs. acetic acid) for yield improvement .

Q. How can conflicting bioactivity data (e.g., enzyme inhibition vs. cytotoxicity) be reconciled in structure-activity relationship (SAR) studies?

Answer:

- Dose-response profiling : Conduct parallel assays (e.g., HIV-1 RT inhibition and MTT cytotoxicity) to identify therapeutic windows. For example, indolylarylsulfones show IC values <1 μM in RT inhibition but require cytotoxicity thresholds >10 μM .

- Molecular docking : Align the tricyclic core with binding pockets (e.g., HIV-1 RT non-nucleoside binding site) to rationalize selectivity .

Methodological Frameworks

Q. How should researchers design experiments to validate theoretical models for this compound’s reactivity?

Answer:

- Guiding Principle : Link experiments to a conceptual framework (e.g., frontier molecular orbital theory for cycloadditions). For example, use HOMO-LUMO gaps to predict regioselectivity in Diels-Alder reactions .

- Iterative refinement : Compare experimental yields with computational predictions, adjusting solvent polarity or catalysts as needed .

Q. What statistical methods are recommended for analyzing reproducibility issues in synthetic protocols?

Answer:

- Design of Experiments (DoE) : Apply factorial designs to test variables (e.g., temperature, catalyst loading).

- Contradiction resolution : Use Grubbs’ test to identify outliers in yield data and reassess purification steps .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.